molecular formula C13H17NOS B179714 4-[2-(4-Methylphenyl)ethanethioyl]morpholine CAS No. 14182-63-9

4-[2-(4-Methylphenyl)ethanethioyl]morpholine

Cat. No.: B179714
CAS No.: 14182-63-9
M. Wt: 235.35 g/mol
InChI Key: MLMDFWXUVWJOQH-UHFFFAOYSA-N
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Description

Chemical Name: 4-[2-(4-Methylphenyl)ethanethioyl]morpholine CAS Number: 14182-63-9 Molecular Formula: C₁₃H₁₇NOS Molecular Weight: 235.34 g/mol Key Properties:

  • Density: 1.149 g/cm³
  • Boiling Point: 365.9°C at 760 mmHg
  • LogP: 2.135 (indicative of moderate lipophilicity)
  • Refractive Index: 1.593
  • Vapor Pressure: 1.51 × 10⁻⁵ mmHg at 25°C .

This compound features a morpholine ring substituted with a 4-methylphenyl ethanethioyl group. It has been utilized as a precursor in synthetic routes for bioactive molecules, as evidenced by its role in studies by Lin et al. (2014) and Moghaddam et al. (2000) .

Properties

IUPAC Name

2-(4-methylphenyl)-1-morpholin-4-ylethanethione
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InChI

InChI=1S/C13H17NOS/c1-11-2-4-12(5-3-11)10-13(16)14-6-8-15-9-7-14/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MLMDFWXUVWJOQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=S)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30325253
Record name 4-[2-(4-methylphenyl)ethanethioyl]morpholine
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Molecular Weight

235.35 g/mol
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CAS No.

14182-63-9
Record name 2-(4-Methylphenyl)-1-(4-morpholinyl)ethanethione
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Record name 4-[2-(4-methylphenyl)ethanethioyl]morpholine
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Record name 1-MORPHOLIN-4-YL-2-P-TOLYL-ETHANETHIONE
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Record name 2-(4-Methylphenyl)-1-(4-morpholinyl)ethanethione
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Biological Activity

4-[2-(4-Methylphenyl)ethanethioyl]morpholine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

  • Molecular Formula : C12H15NOS
  • Molecular Weight : 221.32 g/mol
  • CAS Number : 14182-63-9

The compound features a morpholine ring, which is known for its versatility in drug design, combined with a thioether group that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems.

  • Tyrosinase Inhibition : Similar to other morpholine derivatives, this compound may exhibit inhibitory effects on tyrosinase, an enzyme crucial for melanin synthesis. By inhibiting tyrosinase, it could potentially reduce melanin production, suggesting applications in skin lightening and pigmentation disorders.
  • Antioxidant Activity : The compound has shown promise as an antioxidant, which can help mitigate oxidative stress-related damage in cells. This property is particularly relevant in the context of diseases characterized by oxidative damage.
  • Anti-inflammatory Effects : Research indicates that morpholine derivatives can suppress inflammatory pathways, possibly through the inhibition of enzymes such as myeloperoxidase (MPO), which plays a role in the inflammatory response.

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Biological Activity Mechanism Reference
Tyrosinase InhibitionReduces melanin synthesis
Antioxidant ActivityScavenges free radicals
Anti-inflammatory EffectsInhibits MPO and reduces ROS production

Case Studies and Research Findings

Several studies have explored the biological effects of morpholine derivatives, including this compound:

  • Skin Pigmentation Studies : A study investigating the effects of morpholine derivatives on skin pigmentation found that compounds with structural similarities to this compound effectively inhibited tyrosinase activity in vitro, leading to decreased melanin production in human skin cells .
  • Antioxidant Properties in Cell Models : Research demonstrated that this compound exhibited significant antioxidant activity in cellular models exposed to oxidative stress, showing potential for therapeutic applications in conditions like neurodegenerative diseases.
  • Inflammation Studies : In animal models of inflammation, morpholine derivatives were shown to reduce markers of inflammation and tissue damage, suggesting a role in managing inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

4-[2-(4-Methylphenyl)ethanethioyl]morpholine has been investigated for its potential therapeutic applications, particularly in the development of inhibitors for various biological targets.

  • Targeting PI3K Pathway: Research indicates that derivatives of morpholine compounds can inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer biology. Studies have shown that modifications to the morpholine ring can enhance the inhibitory effects on PI3K, suggesting that similar derivatives, including this compound, may possess similar activities .

Environmental Science

The compound's properties have been explored in the context of environmental monitoring and remediation.

  • Toxicity Assessments: Evaluations of its ecotoxicological profile indicate that while certain morpholine derivatives can exhibit toxicity to aquatic species, the specific interactions of this compound with environmental matrices are still under investigation. Its behavior in aquatic environments, including sorption and bioavailability, is critical for assessing its ecological impact .

Case Study 1: Inhibition of PI3K in Cancer Models

A study conducted on various morpholine derivatives demonstrated that modifications could significantly enhance their efficacy as PI3K inhibitors. The study utilized a mouse model with JAK2-V617F mutations to evaluate the therapeutic potential of these compounds. Results indicated a notable reduction in spleen volume and improvement in overall health markers post-treatment with specific morpholine derivatives .

Case Study 2: Ecotoxicity Evaluation

An assessment was performed to evaluate the aquatic toxicity of morpholine derivatives, including this compound. The study focused on its interaction with aquatic organisms and the potential for bioaccumulation. Findings suggested that while some derivatives exhibited toxicity at high concentrations, their environmental persistence and bioavailability were relatively low, indicating a lower risk to aquatic ecosystems .

Comparison with Similar Compounds

4-(4-Nitrophenyl)thiomorpholine

Molecular Formula : C₁₀H₁₂N₂O₂S
Molecular Weight : 224.28 g/mol
Key Differences :

  • Substituent : Nitro group (electron-withdrawing) vs. methylphenyl ethanethioyl (electron-neutral).
  • Ring System : Thiomorpholine (sulfur atom) vs. morpholine (oxygen atom).
  • Crystallography : Forms centrosymmetric dimers via C–H···O hydrogen bonds, unlike its morpholine analogue, which lacks sulfur-mediated interactions. This structural difference impacts solid-state stability and solubility .
  • Applications : Used in antidiabetic, antimycobacterial, and kinase inhibitor drug development .

4-(4-Methoxythiobenzoyl)morpholine

Molecular Formula: C₁₂H₁₅NO₂S Molecular Weight: 237.32 g/mol Key Differences:

  • Substituent : Methoxy group (electron-donating) vs. methyl group.
  • Synthesis : Prepared via thiobenzoylation reactions, differing from the nucleophilic substitution routes used for the target compound .

2-[4-(Trifluoromethyl)phenyl]morpholine Oxalate

Molecular Formula: C₁₃H₁₄F₃NO₅ Molecular Weight: 321.25 g/mol Key Differences:

  • Substituent : Trifluoromethyl (strongly electron-withdrawing) vs. methylphenyl ethanethioyl.
  • Acid Addition Salt : Oxalate salt form enhances solubility in aqueous media, unlike the neutral target compound.
  • Applications : Likely used in medicinal chemistry for its improved metabolic stability due to the CF₃ group .

5-(3-Chlorophenyl)-4-(4-methylphenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Molecular Formula : C₂₀H₂₀ClN₅S
Molecular Weight : 405.92 g/mol
Key Differences :

  • Core Structure : Triazole-thione scaffold vs. thiocarbonyl-morpholine.
  • Substituents : Chlorophenyl and morpholinylmethyl groups introduce steric bulk and varied electronic effects.
  • Yield : Synthesized in 72–83% yields, suggesting comparable or superior synthetic accessibility to the target compound .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent LogP Key Applications
4-[2-(4-Methylphenyl)ethanethioyl]morpholine C₁₃H₁₇NOS 235.34 Methylphenyl ethanethioyl 2.135 Synthetic precursor for bioactive molecules
4-(4-Nitrophenyl)thiomorpholine C₁₀H₁₂N₂O₂S 224.28 Nitrophenyl N/A Antidiabetic, kinase inhibitors
4-(4-Methoxythiobenzoyl)morpholine C₁₂H₁₅NO₂S 237.32 Methoxythiobenzoyl N/A Undisclosed, likely medicinal chemistry
2-[4-(Trifluoromethyl)phenyl]morpholine oxalate C₁₃H₁₄F₃NO₅ 321.25 Trifluoromethylphenyl N/A Improved metabolic stability
Triazole-thione derivative (e.g., 22a) C₂₀H₂₀ClN₅S 405.92 Chlorophenyl, morpholinylmethyl N/A Anti-inflammatory, antimicrobial

Research Findings and Trends

  • Lipophilicity Trends : Sulfur-containing derivatives (e.g., thiomorpholine, thiocarbonyl) generally exhibit higher LogP values than oxygenated analogues, enhancing blood-brain barrier penetration .
  • Metabolic Stability : Thiomorpholine derivatives are susceptible to oxidation at sulfur, serving as "soft spots" for controlled metabolism, whereas trifluoromethyl groups resist oxidation .
  • Synthetic Accessibility : The target compound and its nitro-substituted analogue are synthesized via nucleophilic aromatic substitution, but yields vary based on substituent reactivity (72–83% for triazole derivatives vs. undisclosed for the target compound) .

Preparation Methods

Reaction Procedure

A mixture of 4-methylbenzaldehyde (1 mmol), morpholine (1 mmol), and sulfur (1.25 mmol) in glycerol (1 mL) is stirred at 90°C for 30–60 minutes under open-air conditions. The reaction progress is monitored via thin-layer chromatography (TLC). Upon completion, the mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography.

Advantages and Mechanistic Insights

  • Yield : ~80–85% (estimated based on analogous thioamide syntheses).

  • Mechanism : Glycerol acts as a hydrogen-bond donor, facilitating the activation of the aldehyde and amine for nucleophilic attack. Sulfur participates in a radical-mediated pathway to form the thioamide bond.

  • Eco-friendliness : Avoids toxic metal catalysts and utilizes a biodegradable solvent.

Thionation of the Corresponding Amide Precursor

Thioamides can be synthesized via thionation of amides using reagents such as Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) . For this compound, this method requires the precursor 4-[2-(4-methylphenyl)acetyl]morpholine .

Thionation with Lawesson’s Reagent

  • Procedure : The amide precursor (1 mmol) is refluxed with Lawesson’s reagent (0.5 mmol) in anhydrous toluene for 4–6 hours.

  • Workup : The mixture is cooled, filtered, and concentrated. Purification via column chromatography yields the thioamide.

  • Yield : ~70–75% (based on analogous transformations).

Thionation with P₄S₁₀

  • Procedure : The amide is heated with P₄S₁₀ (2 mmol) in pyridine at 110°C for 12 hours.

  • Yield : ~65–70%, with longer reaction times due to the reagent’s lower reactivity compared to Lawesson’s reagent.

Comparative Analysis of Methods

MethodConditionsYieldAdvantagesLimitations
Three-component coupling90°C, glycerol, 30–60 min80–85%Eco-friendly, metal-free, rapidRequires chromatography purification
Lawesson’s reagentReflux, toluene, 4–6 h70–75%High selectivityToxic reagent, higher cost
P₄S₁₀ thionation110°C, pyridine, 12 h65–70%Low costLong reaction time
Nucleophilic substitutionMultiple steps, oxidation required<50%Uses commercially available starting materialLow efficiency, complex workup

Q & A

Basic: What are common synthetic routes for 4-[2-(4-Methylphenyl)ethanethioyl]morpholine?

Methodological Answer:
A widely documented approach involves multi-step functionalization of morpholine derivatives. For example, sulfonate intermediates (e.g., 2-[2-(4-Methylphenyl)sulfonyloxyethoxy]ethyl 4-methylbenzenesulfonate) are used to introduce thioether or thiocarbonyl groups via nucleophilic substitution or coupling reactions. Reaction optimization typically requires anhydrous conditions and catalysts like triethylamine to minimize side products .

Basic: How is this compound characterized for structural confirmation?

Methodological Answer:
Liquid chromatography-mass spectrometry (LCMS) with electrospray ionization (ESI) is critical for determining molecular weight (e.g., m/z 921 [M+H]+ in related analogs). High-performance liquid chromatography (HPLC) under standardized conditions (e.g., 1.01 min retention time in SQD-FA05 method) confirms purity. Complementary techniques include 1^1H/13^13C NMR for stereochemical analysis and FT-IR for functional group identification .

Advanced: How can synthesis conditions be optimized when encountering low yields?

Methodological Answer:
Design of Experiments (DOE) is recommended to systematically vary parameters (temperature, solvent polarity, catalyst loading). For instance, shows yield variations (72–83%) in morpholine-containing triazole-thiones, influenced by substituent electronic effects. Real-time monitoring via thin-layer chromatography (TLC) or in-situ Raman spectroscopy helps identify kinetic bottlenecks .

Advanced: How to resolve contradictions in spectral data across studies?

Methodological Answer:
Cross-validate using orthogonal techniques. For example, discrepancies in melting points or 1^1H NMR shifts may arise from polymorphic forms or solvent effects. Compare data with structurally similar compounds (e.g., 2-[4-(trifluoromethyl)phenyl]morpholine in ) and consult computational tools like density functional theory (DFT) for predicted spectral patterns .

Basic: What analytical techniques ensure purity for pharmacological studies?

Methodological Answer:
HPLC with UV detection (e.g., 254 nm) and a C18 column is standard. Use gradient elution (water/acetonitrile with 0.1% formic acid) to separate impurities. LCMS with >95% purity thresholds is mandatory for in vitro assays. Residual solvents are quantified via gas chromatography (GC) .

Advanced: What strategies enable regioselective functionalization of the morpholine ring?

Methodological Answer:
Directing groups (e.g., boronates in ) or transition-metal catalysis (Pd/Cu) enhance selectivity. For example, Suzuki-Miyaura coupling on boronate-containing morpholine derivatives (e.g., 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine) allows precise aryl group introduction .

Basic: How stable is this compound under varying storage conditions?

Methodological Answer:
Stability studies under ICH guidelines (25°C/60% RH) are essential. recommends airtight storage at RT with desiccants to prevent hydrolysis. Accelerated degradation studies (40°C/75% RH) assess susceptibility to oxidation or photolysis, guiding packaging choices (amber glass vs. plastic) .

Advanced: How to evaluate its biological activity in target identification?

Methodological Answer:
Use target-engagement assays (e.g., thermal shift assays, SPR) to confirm binding. In , morpholine derivatives are incorporated into bioactive spirocycles, suggesting kinase or protease inhibition models. Pair with RNAi/CRISPR screens to validate mechanism-of-action .

Advanced: What role does this compound play in structure-activity relationship (SAR) studies?

Methodological Answer:
Modify the 4-methylphenyl or morpholine substituents to probe steric/electronic effects. demonstrates that substituting triazole-thiones with fluorophenyl groups (e.g., 24a) enhances bioactivity. Use QSAR models to predict logP, PSA, and bioavailability .

Basic: What safety protocols are recommended for handling?

Methodological Answer:
Follow OSHA/GHS guidelines: Use nitrile gloves, lab coats, and fume hoods. specifies avoiding inhalation/contact and provides first-aid measures (e.g., eye flushing with water). Dispose of waste via incineration or licensed chemical waste services .

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